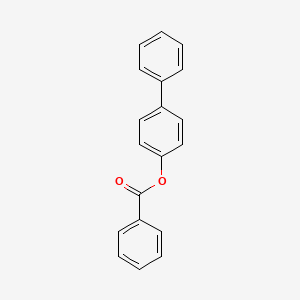
(4-Phenylphenyl) benzoate
Overview
Description
It is a white crystalline solid that is meltable at room temperature . This compound is notable for its aromatic structure, which includes a biphenyl group attached to a benzoate moiety.
Mechanism of Action
Target of Action
It’s structurally similar to benzyl benzoate, which is known to exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
It’s structurally similar to benzyl benzoate, which exerts toxic effects on the nervous system of parasites, resulting in their death . It is also toxic to mite ova, though its exact mechanism of action is unknown .
Biochemical Pathways
It’s structurally similar to benzyl benzoate, which is known to be involved in the benzoate catabolism pathway . In this pathway, benzoate-Coenzyme A ligase converts benzoic acid to benzoyl-CoA, which is then used to form biphenyls .
Pharmacokinetics
It’s structurally similar to benzyl benzoate, which is known to be lethal to parasites and mites . The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy.
Result of Action
It’s structurally similar to benzyl benzoate, which is known to exert toxic effects on the nervous system of parasites, resulting in their death . It is also toxic to mite ova .
Action Environment
It’s structurally similar to benzyl benzoate, which is known to be lethal to parasites and mites . Environmental factors such as temperature, pH, and presence of other substances can potentially influence the action of a compound.
Biochemical Analysis
Biochemical Properties
4-Biphenylyl benzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 4-Biphenylyl benzoate to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .
Cellular Effects
The effects of 4-Biphenylyl benzoate on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Biphenylyl benzoate can affect the expression of genes involved in oxidative stress responses, leading to altered levels of reactive oxygen species (ROS) within cells. Additionally, it has been reported to impact cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .
Molecular Mechanism
At the molecular level, 4-Biphenylyl benzoate exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activities, leading to downstream effects on cellular processes. For instance, the interaction of 4-Biphenylyl benzoate with cytochrome P450 enzymes can lead to the inhibition of their catalytic activities, thereby affecting the metabolism of other compounds within the cell . Additionally, 4-Biphenylyl benzoate has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4-Biphenylyl benzoate over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to 4-Biphenylyl benzoate can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activities . In in vitro studies, the long-term exposure to this compound has been associated with changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of 4-Biphenylyl benzoate vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects, such as enhancing metabolic activities and reducing oxidative stress. At high doses, 4-Biphenylyl benzoate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s effects become pronounced only above certain dosage levels .
Metabolic Pathways
4-Biphenylyl benzoate is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. This compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 and other oxidases . The metabolic flux of 4-Biphenylyl benzoate can influence the levels of various metabolites, including those involved in the detoxification processes . Additionally, the interaction of this compound with cofactors such as NADPH plays a crucial role in its metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Biphenylyl benzoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 4-Biphenylyl benzoate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its affinity for various binding proteins and its solubility properties .
Subcellular Localization
The subcellular localization of 4-Biphenylyl benzoate is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting of 4-Biphenylyl benzoate to specific compartments is often mediated by targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Phenylphenyl) benzoate can be synthesized through the esterification of biphenyl-4-carboxylic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Phenylphenyl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl-4-carboxylic acid and benzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 4-biphenylyl benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid, benzoic acid.
Reduction: 4-Biphenylyl benzyl alcohol.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(4-Phenylphenyl) benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Benzoylbiphenyl: Similar in structure but lacks the ester group, making it less reactive in certain chemical reactions.
Phenyl benzoate: Contains a single phenyl group attached to the benzoate moiety, resulting in different physical and chemical properties.
Uniqueness: (4-Phenylphenyl) benzoate is unique due to its biphenyl structure combined with the benzoate ester group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(4-phenylphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(17-9-5-2-6-10-17)21-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINHWMYRCOGYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282848 | |
| Record name | 4-Biphenylyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170-13-0 | |
| Record name | [1,1′-Biphenyl]-4-ol, 4-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2170-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 28435 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2170-13-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Biphenylyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOIC ACID BIPHENYL-4-YL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a methyl group at the 4'-position of the biphenyl group affect the rate of the Fries rearrangement in 4-biphenylyl benzoate?
A1: Research suggests that the addition of a methyl group at the 4'-position of the biphenyl group in 4-Biphenylyl benzoate actually decreases the rate of the Fries rearrangement compared to unsubstituted 4-Biphenylyl benzoate. [] This suggests that the methyl group may introduce steric hindrance or alter the electron distribution within the molecule, ultimately impacting its reactivity in this specific rearrangement reaction. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)
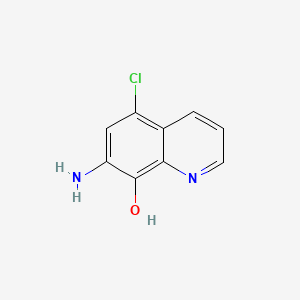
![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)
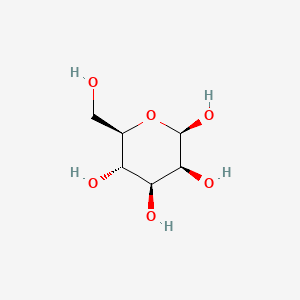
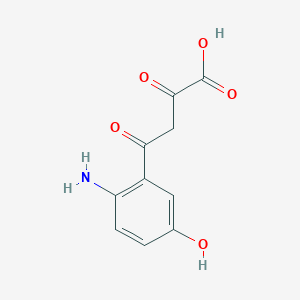
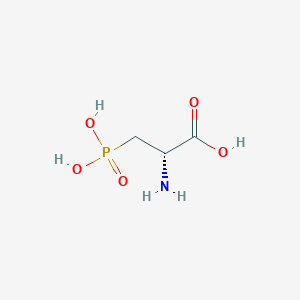
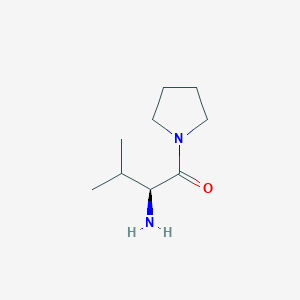
![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)
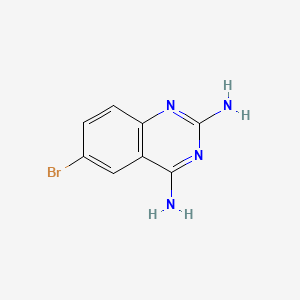
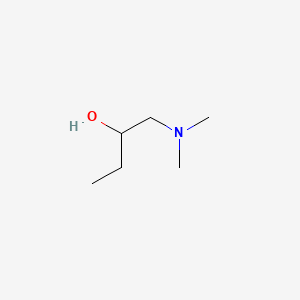
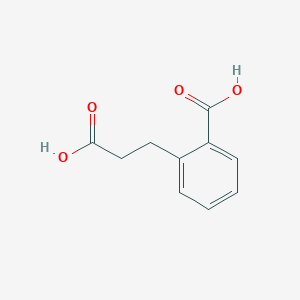
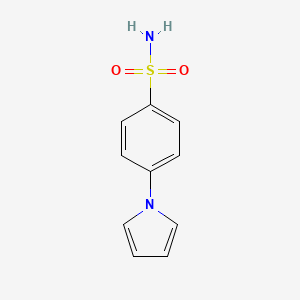
![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)
![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)
